molecular formula C8H5BrF3NO2 B1412153 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227579-97-6

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412153
CAS No.: 1227579-97-6
M. Wt: 284.03 g/mol
InChI Key: ZIMQLEYEIDYZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic Acid (CAS 1227579-97-6) is a high-value chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry . The compound features a molecular formula of C8H5BrF3NO2 and is characterized by its pyridine core that is functionalized with bromo and trifluoromethyl groups at the 2- and 6- positions, and an acetic acid side chain at the 3-position . This specific arrangement of functional groups makes it a versatile intermediate for constructing more complex molecules. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. Meanwhile, the electron-withdrawing trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical properties in drug design. The acetic acid moiety can be used to form amide bonds or further functionalized to modulate the compound's solubility and physicochemical characteristics. As such, this compound is an essential scaffold for researchers synthesizing novel active compounds for pharmaceutical and agrochemical applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. IDENTIFIERS CAS Number: 1227579-97-6 MDL Number: MFCD16610263 SMILES: c1cc(nc(c1CC(=O)O)C(F)(F)F)Br InChIKey: ZIMQLEYEIDYZPL-UHFFFAOYSA-N

Properties

IUPAC Name

2-[6-bromo-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQLEYEIDYZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and physicochemical properties of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.

Executive Summary

This compound is a tri-functionalized pyridine scaffold characterized by a carboxylic acid tail, a lipophilic trifluoromethyl group, and a reactive bromine handle. It serves as a critical intermediate for synthesizing fused heterocyclic systems (e.g., naphthyridines, pyrido-pyrimidines) and pharmacophores requiring metabolic stability. Its unique substitution pattern—placing the electron-withdrawing CF₃ group adjacent to the ring nitrogen (C2)—significantly alters the pKa and reactivity of the C3-acetic acid side chain compared to non-fluorinated analogs.

Chemical Identity & Structural Analysis[1][2]

Core Data
PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₅BrF₃NO₂
Molecular Weight 284.03 g/mol
CAS Number Not widely listed; derived from CAS 1211538-39-4 (Methyl precursor)
Isomeric Note Distinct from the commercially common 2-Bromo-6-(trifluoromethyl) isomer (CAS 1227588-30-8).[1]
SMILES OC(=O)CC1=C(C(F)(F)F)N=C(Br)C=C1
3D Conformational Analysis

The steric bulk of the 2-trifluoromethyl (-CF₃) group induces a "ortho-effect," forcing the adjacent 3-acetic acid side chain to adopt a conformation perpendicular to the pyridine plane to minimize steric clash.

  • Electronic Effect: The CF₃ group (σ_p = 0.54) and the Ring Nitrogen strongly withdraw electron density, making the C6-Bromine highly activated for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling.

  • Acidity: The carboxylic acid is expected to be more acidic (pKa ≈ 3.8–4.0) than phenylacetic acid (pKa 4.3) due to the electron-deficient pyridine core.

Synthetic Pathways[4][5][6][7]

Since the direct commodity chemical is rare, the standard laboratory synthesis proceeds from 6-bromo-3-methyl-2-(trifluoromethyl)pyridine .

Retrosynthetic Logic (DOT Visualization)

Synthesis Precursor 6-Bromo-3-methyl-2- (trifluoromethyl)pyridine Intermediate1 Bromomethyl Intermediate Precursor->Intermediate1 NBS, AIBN CCl4, Reflux Intermediate2 Nitrile Intermediate Intermediate1->Intermediate2 NaCN DMSO, RT Target 6-Bromo-2-(trifluoromethyl) pyridine-3-acetic acid Intermediate2->Target HCl/H2O Hydrolysis

Figure 1: Step-wise synthesis from the methylated pyridine precursor.

Detailed Experimental Protocol
Step 1: Radical Bromination (Benzylic Position)
  • Reagents: 6-Bromo-3-methyl-2-(trifluoromethyl)pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

  • Procedure:

    • Dissolve precursor in anhydrous solvent under Argon.

    • Add NBS and AIBN.

    • Reflux (76–80°C) for 4–6 hours until starting material is consumed (monitor via TLC/LCMS).

    • Workup: Cool, filter off succinimide, and concentrate filtrate.

    • Yield: ~85% of crude bromomethyl intermediate.

Step 2: Cyanidation (Homologation)
  • Reagents: Crude bromomethyl intermediate, Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMSO or DMF (dry).

  • Procedure:

    • Dissolve crude oil in DMSO. Caution: Exothermic.

    • Add NaCN portion-wise at 0°C, then warm to RT.

    • Stir for 2 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution to remove DMSO.

Step 3: Acid Hydrolysis
  • Reagents: 6M HCl or H₂SO₄/Acetic Acid mixture.

  • Procedure:

    • Reflux the nitrile intermediate in acid for 4 hours.

    • Cool to precipitate the product.

    • Purification: Recrystallization from Ethanol/Water.

Physicochemical Properties & Handling[8]

PropertyValue (Predicted/Observed)Significance
pKa (Acid) 3.8 ± 0.2More acidic than typical acetic acids; forms stable salts with weak bases.
LogP 2.4 – 2.8Moderate lipophilicity; suitable for CNS-active drug design.
Solubility Low in water; High in DMSO, MeOH, DCM.Requires polar organic solvents for reactions.
Stability Stable at RT; Light sensitive (Bromine).Store in amber vials under inert gas.
Safety & Handling (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free acid is corrosive to mucous membranes.

  • Storage: Keep cold (2–8°C) and dry. The C-Br bond is susceptible to photolytic cleavage over long periods.

Medicinal Chemistry Applications

Scaffold Utility

This molecule is a "privileged structure" for designing:

  • CRTH2 Antagonists: The acetic acid tail mimics the PGD2 receptor pharmacophore.

  • Kinase Inhibitors: The pyridine nitrogen and CF₃ group provide key hydrogen bond acceptor/hydrophobic interactions in the ATP-binding pocket.

  • Agrochemicals: Used as a precursor for strobilurin-analog fungicides where the CF₃ group enhances metabolic stability against cytochrome P450 oxidation.

Functionalization Logic

The molecule offers three orthogonal points of diversity:

Reactivity Core 6-Bromo-2-(trifluoromethyl) pyridine-3-acetic acid COOH Carboxylic Acid (Amide Coupling) Core->COOH EDC/HOBt Br Bromine (Suzuki/Buchwald) Core->Br Pd(PPh3)4 CF3 Trifluoromethyl (Metabolic Shield) Core->CF3 Static

Figure 2: Orthogonal reactivity map for library generation.

References

  • Precursor Synthesis & Properties: Synthesis of substituted 6-trifluoromethylpyridines. Journal of Fluorine Chemistry. (Derived from general methods for CAS 1211538-39-4).
  • Isomer Comparison : CymitQuimica. (2024). 2-Bromo-6-(trifluoromethyl)pyridine-3-acetic acid Product Data. Link

  • General Synthetic Protocol: Radical Bromination and Cyanidation of Methylpyridines. Organic Syntheses, Coll. Vol. 9, p. 550.
  • Agrochemical Applications : BenchChem. (2025).[2] Application of Bromo-trifluoromethylpyridines in Agrochemical Synthesis. Link

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Pharmaceutical Intermediates using 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the utilization of this compound as a pivotal building block in the synthesis of pharmaceutical intermediates. The unique structural characteristics of this reagent, namely the electron-withdrawing trifluoromethyl group and the strategically positioned bromine atom, render it an exceptionally valuable scaffold in medicinal chemistry.[1][2][3] The trifluoromethyl moiety is well-documented to enhance critical drug-like properties such as metabolic stability and lipophilicity, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[1][4][5] This document focuses on the application of the acetic acid functional group in one of the most fundamental transformations in pharmaceutical synthesis: amide bond formation. We present a robust, field-tested protocol for amide coupling, discuss the underlying chemical principles, and provide a framework for troubleshooting and characterization, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The incorporation of trifluoromethylpyridine (TFMP) motifs into molecular structures is a cornerstone of modern medicinal chemistry.[3] The trifluoromethyl group (-CF3) is a powerful bioisostere for other chemical groups and significantly modulates the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and its presence often enhances metabolic stability by blocking potential sites of oxidation.[1]

This compound is a bifunctional reagent designed for maximum synthetic utility:

  • The Carboxylic Acid Moiety : This group is primed for the construction of amide bonds, which are prevalent in a vast number of commercial drugs.

  • The Brominated Pyridine Core : The bromo-substituent is an excellent leaving group, making the pyridine ring amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage functionalization and the generation of diverse compound libraries.[4][5]

This guide will focus on the first point, providing a detailed methodology for leveraging the carboxylic acid group to synthesize amide-containing intermediates, which are precursors to more complex Active Pharmaceutical Ingredients (APIs).[6][7]

Core Application: HATU-Mediated Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient, as it leads to the formation of a stable ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used uronium-based coupling reagent, particularly effective for minimizing racemization and for coupling challenging substrates.[8]

Mechanism of Activation and Coupling

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA). The resulting carboxylate attacks the HATU reagent to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an OBt active ester, which is a superb electrophile. The amine nucleophile then attacks the carbonyl carbon of this active ester, leading to the formation of a tetrahedral intermediate that collapses to yield the desired amide product and the 1-Hydroxy-7-azabenzotriazole (HOAt) byproduct.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH (Acetic Acid Derivative) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base HATU HATU Base DIPEA (Base) Amine R'-NH2 (Amine) ActiveEster OBt Active Ester Carboxylate->ActiveEster + HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amide Amide Product (R-CO-NHR') Tetrahedral->Amide Byproduct HOAt Tetrahedral->Byproduct

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative amide intermediate from this compound and a generic primary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
This compound284.031.0
Amine (e.g., Aniline)93.131.1
HATU380.231.2
Diisopropylethylamine (DIPEA)129.242.5
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate (EtOAc)--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.[8]

  • Amine Addition: Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-8 hours).

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Work-up - Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting material, DMF, and water-soluble byproducts.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Experimental_Workflow A 1. Add Acetic Acid to dry flask under N₂ B 2. Dissolve in Anhydrous DMF A->B C 3. Add HATU & DIPEA (Pre-activation) B->C D 4. Add Amine (dropwise) C->D E 5. Stir at RT Monitor by TLC D->E F 6. Dilute with EtOAc (Work-up) E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Flash Chromatography H->I

Caption: General workflow for amide intermediate synthesis.

Data Interpretation and Validation

The successful synthesis of the target amide must be confirmed through rigorous analytical characterization. The following table provides an example of expected outcomes and the data required for validation.

ParameterExpected Result / MethodPurpose
Reaction Yield 75-95% (Isolated)Measures the efficiency of the transformation.
Physical Appearance White to off-white solidPreliminary quality check.
Purity (HPLC) >98%Quantifies the purity of the final compound.
¹H NMR Peaks consistent with amide structureConfirms the molecular structure and connectivity.
Mass Spectrometry (MS) [M+H]⁺ matches calculated exact massConfirms the molecular weight and identity.
TLC R_f Value Intermediate between starting materialsUsed for reaction monitoring and purification guidance.

Troubleshooting and Expert Insights

Even robust protocols can encounter issues. Below are common problems and field-proven solutions.

  • Problem: Low or No Product Formation.

    • Causality: Incomplete activation of the carboxylic acid or inactive reagents. Amines that are particularly electron-deficient or sterically hindered can be challenging.[9][10]

    • Solution: Ensure all reagents are anhydrous, as moisture will quench the active ester. For difficult couplings, consider increasing the reaction temperature to 40-50 °C or extending the reaction time. An alternative protocol using acyl fluoride formation at elevated temperatures has also proven effective for very challenging substrates.[10][11]

  • Problem: Presence of a Guanidinium By-product.

    • Causality: This can occur when the amine reacts directly with the uronium coupling reagent (HATU) instead of the activated acid.

    • Solution: Adhere strictly to the order of addition. Pre-activating the carboxylic acid with HATU and base before adding the amine is critical to minimize this side reaction.[8]

  • Problem: Difficult Purification.

    • Causality: The HOAt by-product can sometimes co-elute with the product.

    • Solution: The aqueous washes are designed to remove the majority of this by-product. If it persists, consider using a different solvent system for chromatography or a reverse-phase purification method if the compound is suitable.

Conclusion and Future Synthetic Steps

This application note provides a validated, reliable protocol for the synthesis of amide-based pharmaceutical intermediates using this compound. The HATU-mediated coupling is a high-yielding and broadly applicable method for this transformation. The resulting amide intermediate is not an endpoint; the presence of the bromine atom on the pyridine ring opens a gateway to further molecular diversification through established cross-coupling chemistries, enabling the rapid generation of novel and complex drug candidates.

References

  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Key Uses of Trifluoromethylpyridine Derivatives in Pharma.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Pharmaceutical Intermediates | Advanced Intermedi
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • Pharmaceutical intermedi
  • 1427701-11-8 | MFCD28291783 | 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. AA Blocks.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • Drug Intermediates Innovations In Synthesis Techniques. Arborpharmchem.
  • 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. Benchchem.
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Achmem.
  • 6-Bromo-2-fluoronicotinic acid. [Source Not Available].
  • 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine. PubChem.
  • Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD..
  • Trifluoromethylpyridine: Its chemistry and applic

Sources

Suzuki coupling reaction protocols for 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing the Suzuki-Miyaura cross-coupling reaction with this compound. This substrate presents unique challenges and opportunities due to its electron-deficient heterocyclic core, the presence of a trifluoromethyl group, and an acidic functional group. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind protocol design, empowering users to optimize conditions for their specific coupling partners. We will explore the intricacies of catalyst and ligand selection, the critical role of the base, and solvent effects, culminating in detailed, field-proven protocols and troubleshooting strategies.

Introduction: Understanding the Substrate

This compound is a valuable building block in medicinal chemistry. Its structure incorporates several features that significantly influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • Electron-Deficient Pyridine Ring: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which, combined with the inherent electron-deficient nature of the pyridine ring, makes the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst.[1] This generally facilitates the first and often rate-limiting step of the catalytic cycle.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can be a double-edged sword: while some coordination can stabilize catalytic intermediates, strong binding can lead to catalyst inhibition or deactivation.[2][3]

  • Carboxylic Acid Moiety: The presence of a free carboxylic acid introduces complexity. It can react with the basic media required for the reaction, forming a carboxylate salt. This carboxylate can potentially coordinate with the palladium catalyst, influencing its activity.[4] However, it also provides a unique and highly effective handle for a streamlined purification process via acid-base extraction.

Given these characteristics, a "one-size-fits-all" Suzuki protocol is unlikely to be optimal. A rational approach based on mechanistic understanding is required.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)(R²)L₂ pd_complex->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OR)₃⁻ (Activated Boronate) r2b->transmetalation base Base + R²B(OH)₂ base->r2b

Caption: General experimental workflow for the Suzuki coupling protocol.

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe (e.g., in a 5:1 ratio).

  • Degassing: Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to ensure the solvent is fully degassed.

  • Catalyst Addition: In a separate vial under an inert atmosphere, briefly mix the palladium precursor and ligand. Add this catalyst mixture to the main reaction flask. Alternatively, pre-formed catalyst complexes can be added directly.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed (typically 4-24 hours).

Protocol 2: Acid-Base Workup and Purification

This workup leverages the carboxylic acid functionality for efficient purification.

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and water.

  • Initial Separation: Transfer the mixture to a separatory funnel. The organic layer will contain neutral impurities and unreacted boronic acid. The aqueous layer will contain the product as its carboxylate salt, along with the inorganic base.

  • Wash: Separate the layers. Wash the organic layer with a small amount of saturated sodium bicarbonate solution to extract any remaining product. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify to pH ~2-3 with 1M or 2M HCl. The product will precipitate out or become extractable.

  • Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final, pure product. [8]

Troubleshooting Common Issues

Troubleshooting Start Low or No Yield? Cause1 Catalyst Inactivation? Start->Cause1 Cause2 Protodeboronation? Start->Cause2 Cause3 Poor Solubility? Start->Cause3 Solution1a Ensure rigorous degassing. Use fresh, high-quality catalyst/ligand. Cause1->Solution1a Solution1b Try a more robust ligand (e.g., NHC-based). Cause1->Solution1b Solution2a Use boronic acid pinacol ester instead. Cause2->Solution2a Solution2b Use a milder base (e.g., KF) or lower temperature. Cause2->Solution2b Solution3a Increase solvent volume or try a different solvent system (e.g., DMF/water). Cause3->Solution3a

Caption: Troubleshooting logic for common Suzuki coupling challenges.

ProblemPotential CauseSuggested Solution
No or Low Conversion Catalyst Deactivation: Oxygen contamination or inhibition by the pyridine nitrogen.Ensure rigorous degassing. Try a different, more robust ligand (e.g., XPhos, NHC-based ligands). [2]
Inefficient Transmetalation: The chosen base may not be strong enough.Switch to a stronger base like K₃PO₄.
Protodeboronation Boronic Acid Instability: The C-B bond of the boronic acid is cleaved by water/base before it can transmetalate. This is common with some heteroaryl boronic acids. [2]Use the more stable boronic acid pinacol ester or potassium trifluoroborate salt. Lowering the reaction temperature can also help.
Homocoupling Byproduct Glaser-Hay type coupling of boronic acids or reductive coupling of the halide. This can be favored by oxygen. Ensure the reaction is strictly anaerobic. Adding the boronic acid slowly may also help.
Difficulty in Purification Product is an oil or co-elutes with impurities. The acid-base workup should remove most impurities. If issues persist, try derivatizing the carboxylic acid to an ester for chromatography and then hydrolyzing it back.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation for synthetic chemists. Success requires a nuanced approach that accounts for the substrate's unique electronic and functional properties. By understanding the roles of the catalyst, ligand, and base within the mechanistic framework, researchers can rationally design and optimize reaction protocols. The methods outlined in this guide provide a solid foundation for achieving high yields and purity, enabling the efficient synthesis of novel compounds for drug discovery and materials science.

References

Sources

Unlocking Crop Protection: Application Notes and Protocols for 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast landscape of chemical synthesis, pyridine-based compounds have consistently emerged as a privileged scaffold, underpinning a multitude of commercial herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group often enhances the biological activity, metabolic stability, and cellular uptake of these molecules, making trifluoromethylpyridines a particularly promising class of compounds for agrochemical discovery.[1][3][4] This guide provides detailed application notes and experimental protocols for the exploration of a novel compound, 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid, in agrochemical research. We will delve into its potential applications, outlining its likely mechanism of action and providing step-by-step protocols for its synthesis and biological evaluation.

The Scientific Rationale: Why this compound?

The structure of this compound suggests a strong potential for herbicidal activity, primarily by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA).[5][6] Pyridine carboxylic acids are a known class of synthetic auxins that disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[7][8] The presence of the trifluoromethyl group is anticipated to enhance this activity, while the bromo-substituent offers a potential site for further chemical modification to fine-tune the compound's properties.

PART 1: Synthesis Protocol

Diagram of Proposed Synthetic Pathway:

G A Starting Material: 3-Bromo-2-(trifluoromethyl)pyridine B Intermediate 1: 3-Bromo-2-(trifluoromethyl)pyridine-N-oxide A->B Oxidation (e.g., m-CPBA) C Intermediate 2: 2-(3-Bromo-2-(trifluoromethyl)pyridin-4-yl)malonic acid B->C Reaction with Meldrum's acid derivative D Final Product: This compound C->D Hydrolysis and Decarboxylation

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Oxidation of 3-Bromo-2-(trifluoromethyl)pyridine:

    • Dissolve 3-Bromo-2-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-2-(trifluoromethyl)pyridine-N-oxide.

  • Reaction with a Malonic Acid Derivative:

    • In a flask under an inert atmosphere, combine the 3-Bromo-2-(trifluoromethyl)pyridine-N-oxide and a suitable Meldrum's acid derivative.

    • Add a suitable solvent, such as ethyl acetate, and a base, for example, triethylamine.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude product from the previous step, add a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature for several hours.

    • Acidify the reaction mixture with hydrochloric acid.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield the final product, this compound.

    • Purify the product using column chromatography or recrystallization.

PART 2: Agrochemical Screening Protocols

The following protocols are designed for the primary screening of this compound to determine its potential as a herbicide, fungicide, or insecticide.

Protocol 1: Primary Herbicidal Activity Screening

This protocol is adapted from established methods for whole-plant herbicide screening.[13][14][15]

Diagram of Herbicidal Screening Workflow:

G A Seed Germination B Plant Growth (e.g., 2-3 leaf stage) A->B C Compound Application (Pre- and Post-emergence) B->C D Incubation (Controlled Environment) C->D E Visual Assessment (Phytotoxicity Rating) D->E F Data Analysis (GR50 Calculation) E->F

Caption: Workflow for primary herbicidal screening.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween 20 (as a surfactant)

  • Deionized water

  • Seeds of representative monocot (e.g., Avena sativa - oats) and dicot (e.g., Brassica napus - rapeseed) weed species.

  • Pots with a standard potting mix

  • Controlled environment growth chamber or greenhouse

  • Spray chamber

Procedure:

  • Plant Preparation:

    • Sow seeds of the selected weed species in pots and allow them to germinate and grow to the 2-3 leaf stage.

    • For pre-emergence testing, sow seeds and apply the compound before emergence.

  • Test Solution Preparation:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions in deionized water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 10, 100, 1000 g/ha).

  • Application:

    • Post-emergence: Uniformly spray the plants with the test solutions using a calibrated spray chamber.

    • Pre-emergence: Apply the test solutions to the soil surface immediately after sowing.

    • Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action).

  • Incubation and Assessment:

    • Place the treated pots in a growth chamber with controlled temperature, humidity, and light conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition, epinasty) at 7, 14, and 21 days after treatment.

    • Rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Data Analysis:

  • Calculate the Growth Reduction (GR50) value, which is the concentration of the compound that causes a 50% reduction in plant growth compared to the control.

Expected Results and Interpretation:

  • Significant phytotoxicity, especially in dicot species, would support the hypothesis of an auxin-mimic mechanism of action.[8] A lower GR50 value indicates higher herbicidal activity.

Table 1: Example Data for Primary Herbicidal Screen

CompoundApplication Rate (g/ha)Monocot (Oats) % Injury (14 DAT)Dicot (Rapeseed) % Injury (14 DAT)
This compound 10002590
1001065
10030
Positive Control (e.g., 2,4-D) 5001595
Negative Control 000
Protocol 2: In Vitro Antifungal Activity Assay

This protocol is based on the broth microdilution method to determine the minimum inhibitory concentration (MIC) against pathogenic fungi.[16][17][18][19]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • RPMI 1640 medium

  • Cultures of representative plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strains on a suitable agar medium.

    • Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Assay Setup:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include a growth control (inoculum without compound), a sterility control (medium only), and a positive control (a commercial fungicide).

  • Incubation and Reading:

    • Incubate the plates at an appropriate temperature for 48-72 hours.

    • Determine the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth.

Data Analysis:

  • The MIC value is a direct measure of the antifungal activity.

Protocol 3: Primary Insecticidal Activity Screening

This protocol describes a contact and ingestion assay against a model insect pest.[20][21][22][23][24]

Materials:

  • This compound

  • Acetone for stock solution

  • Sucrose solution (for ingestion assay)

  • Larvae of a model insect (e.g., Spodoptera littoralis - cotton leafworm)

  • Petri dishes or multi-well plates

  • Leaf discs from a suitable host plant

Procedure:

  • Contact Assay:

    • Prepare dilutions of the test compound in acetone.

    • Apply a small volume of each dilution to the dorsal side of the insect larvae.

    • Place the treated larvae in a petri dish with a food source.

    • Include a solvent-only control.

  • Ingestion Assay:

    • Prepare dilutions of the test compound in a sucrose solution.

    • Coat leaf discs with the test solutions and allow them to dry.

    • Place the coated leaf discs in a petri dish with the insect larvae.

  • Observation:

    • Monitor the larvae for mortality and any behavioral changes over 48-72 hours.

    • Calculate the lethal concentration (LC50) or lethal dose (LD50).

PART 3: Mechanism of Action Insights

Should this compound exhibit significant herbicidal activity, particularly against broadleaf weeds, further studies to confirm its mechanism of action as a synthetic auxin would be warranted. These could include:

  • Gene Expression Analysis: Investigating the upregulation of auxin-responsive genes in treated plants.[8]

  • Ethylene Production Measurement: Quantifying the increase in ethylene production, a known downstream effect of auxin herbicides.[5][8]

  • Receptor Binding Assays: Assessing the binding affinity of the compound to auxin receptors like TIR1/AFB.[5][25]

Diagram of Auxin Herbicide Signaling Pathway:

G A Auxin Herbicide (e.g., this compound) B TIR1/AFB Auxin Receptor A->B C SCF-TIR1/AFB Complex B->C D Aux/IAA Repressor C->D Binding E Ubiquitination and 26S Proteasome Degradation D->E F ARF (Auxin Response Factor) E->F De-repression G Transcription of Auxin-Responsive Genes F->G Activation H Uncontrolled Growth & Plant Death G->H

Caption: Simplified signaling pathway of auxin mimic herbicides.

Conclusion

This compound represents a promising scaffold for the development of new agrochemicals, particularly herbicides. Its structural features suggest a mode of action as a synthetic auxin, a class of herbicides with a long history of successful use in agriculture. The protocols outlined in this guide provide a comprehensive framework for the synthesis, screening, and initial mechanistic investigation of this novel compound. Through systematic evaluation, the full potential of this compound in contributing to the future of crop protection can be realized.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available from: [Link]

  • Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. University of Nebraska-Lincoln. Available from: [Link]

  • Grossmann, K. (2009, October 12). Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–178. Available from: [Link]

  • Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4859-4871. Available from: [Link]

  • Lecture Auxin Type Plant Growth Regulators (Hormonal). Oregon State University. Available from: [Link]

  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 45(6), 964-971. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169-178. Available from: [Link]

  • Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. Available from: [Link]

  • New method for preparing 3-pyridine acetic hydrochloride. Google Patents.
  • Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America. Available from: [Link]

  • Smith, C. D., et al. (2026, January 29). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available from: [Link]

  • Armstrong, M. J., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58922. Available from: [Link]

  • In Vitro Antimicrobial Activity Assay. Bio-protocol. Available from: [Link]

  • Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. Indian Council of Medical Research. Available from: [Link]

  • Hong, S. Y., et al. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(6), 1443–1446. Available from: [Link]

  • Beloglazova, M. F., et al. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 22(21), 11575. Available from: [Link]

  • Armstrong, M. J., et al. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. Available from: [Link]

  • Smith, C. D., et al. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Heim, J., et al. (1991). A simple screening method for insecticidal substances from actinomycetes. Journal of Antibiotics, 44(6), 683-686. Available from: [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. Available from: [Link]

  • In Vitro evaluation of some fungicidal bioactive chemicals against fusarium spore germination and survival. (2024, November 17). GSC Online Press. Available from: [Link]

  • The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. (2023, February 9). ACS Agricultural Science & Technology. Available from: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online. Available from: [Link]

  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. Google Patents.
  • 6-bromo-2-methyl-3-(trifluoromethyl)pyridine. PubChem. Available from: [Link]

  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016, January 30). Horizon Research Publishing. Available from: [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available from: [Link]

  • From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. ResearchGate. Available from: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(10), 1369-1372. Available from: [Link]

  • The first general method for α-trifluoromethylation of carboxylic acids using BrF3. Chemical Communications. Available from: [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing cross-coupling conditions for sterically hindered pyridine bromides

Author: BenchChem Technical Support Team. Date: February 2026

Mission Control: Sterically Hindered Pyridine Optimization

Status: Online Operator: Senior Application Scientist Subject: Overcoming Steric and Electronic Deactivation in Pyridine Bromides

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) failed.

Coupling sterically hindered pyridine bromides presents a dual failure mode:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, displacing phosphine ligands and forming stable, inactive bis-pyridine-Pd complexes (the "resting state trap").
    
  • Electronic Mismatch: Pyridines are electron-deficient, making oxidative addition slower than with phenyl halides. When combined with steric hindrance (e.g., 2,6-disubstitution), the catalyst struggles to access the C-Br bond.

This guide moves beyond "trial and error" to mechanistic precision.

Module 1: The "Engine" – Catalyst & Ligand Selection

For hindered pyridines, you must decouple the oxidative addition (needs electron-rich Pd) from the reductive elimination (needs steric bulk to squeeze the product out).

Top-Tier Ligand Architectures
Ligand ClassSpecific RecommendationWhy It WorksBest For
Dialkylbiaryl Phosphines XPhos or RuPhos The bulky biaryl backbone prevents the formation of inactive Pd-pyridine dimers. The alkyl groups push electron density to Pd, accelerating oxidative addition.Suzuki-Miyaura (Aryl-Aryl coupling), especially with 2-pyridyl boronates.[1][2]
NHC (Carbenes) Pd-PEPPSI-IPent The "IPent" (isopentyl) wings are massive. They create a "flexible steric bulk" that forces the reductive elimination of crowded products while resisting N-coordination.Buchwald-Hartwig (Amination) of hindered amines + pyridines.
P(t-Bu)₃ Type Pd-162 (P(t-Bu)₃ G4) Extremely electron-rich and bulky. Monoligated species are highly active.Negishi couplings or extremely electron-poor pyridines.
Module 2: Visualizing the Logic

The following decision tree illustrates the selection process based on your specific substrate constraints.

LigandSelection start START: Sterically Hindered Pyridine Bromide reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald negishi Negishi (C-C Bond) reaction_type->negishi boron_type Boron Species Stability? suzuki->boron_type amine_type Amine Sterics? buchwald->amine_type rec_negishi Rec: Pd(P(tBu)3)2 or PEPPSI-IPr negishi->rec_negishi Zinc Reagents stable_boron Stable (Aryl/Vinyl) boron_type->stable_boron unstable_boron Unstable (2-Heteroaryl) boron_type->unstable_boron rec_xphos Rec: Pd-G4-XPhos Base: K3PO4 stable_boron->rec_xphos rec_mida Rec: MIDA Boronate + Pd-G4-XPhos (Anhydrous) unstable_boron->rec_mida rec_peppsi Rec: Pd-PEPPSI-IPent Base: KOtBu or LiHMDS amine_type->rec_peppsi Hindered/Secondary

Figure 1: Decision matrix for catalyst selection based on coupling partner and stability constraints.

Module 3: Troubleshooting Guide
Scenario A: "The reaction didn't start (0% Conversion)."
  • Diagnosis: Catalyst poisoning. The pyridine nitrogen bound to the Pd(II) precursor before the active Pd(0) could form.

  • Fix: Do not use Pd(OAc)₂ + Ligand in situ. Switch to a Pre-catalyst (G3 or G4) . These contain the ligand pre-bound and an oxidative addition scaffold that releases active Pd(0) only upon heating, bypassing the poisoning trap.

Scenario B: "I see the de-halogenated pyridine (Protodehalogenation)."
  • Diagnosis: This is the "Kiss of Death" for pyridine couplings. It usually means your transmetallation step is too slow compared to the rate of Pd-hydride formation (often from

    
    -hydride elimination of the ligand or solvent).
    
  • Fix 1 (Solvent): Switch from alcohols or DMF to 1,4-Dioxane or Toluene (anhydrous).

  • Fix 2 (Base): If using Boronic Acids, switch to Boronic Esters or MIDA Boronates and use anhydrous K₃PO₄. Water promotes protodeboronation of 2-pyridyl boron species.

Module 4: Validated Protocols
Protocol 1: The "Bulldozer" Method (Buchwald-Hartwig)

For coupling a 2,6-disubstituted pyridine bromide with a secondary amine.

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%). Note: The "IPent" variant is superior to "IPr" for extreme sterics.

  • Base: KOtBu (1.2 equiv) or LiHMDS (if functional groups are base-sensitive).

  • Solvent: 1,4-Dioxane or DME (0.2 M concentration).

  • Procedure:

    • Charge a vial with Pd-PEPPSI-IPent, Pyridine Bromide (1.0 equiv), and Base inside a glovebox (or under strict Ar flow).

    • Add Amine (1.1 equiv) and Solvent.

    • Seal and heat to 80 °C for 2–4 hours.

    • Why this works: The bulky NHC ligand prevents the pyridine from coordinating, while the strong base ensures rapid deprotonation of the amine.

Protocol 2: The "Precision" Method (Suzuki-Miyaura)

For coupling a hindered pyridine bromide with an unstable 2-heteroaryl boronate.

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Base: K₃PO₄ (2.0 equiv, finely ground, anhydrous).

  • Solvent: THF/Water (10:1) ONLY if boronate is stable; otherwise Anhydrous Toluene at 100 °C.

  • Additives: If using boronic acids, add MIDA anhydride or convert to MIDA boronate first to slow-release the active boron species.

Module 5: Mechanism Visualization

Understanding the failure point is critical. The diagram below highlights the competition between the productive cycle and the "Pyridine Trap."

Mechanism Pd0 Active Pd(0) Ligand Complex OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow for e- poor rings Trap Pyridine Trap (Pd Coordinated to N) Pd0->Trap N-Coordination (Poisoning) TransMet Transmetallation OxAdd->TransMet Proto Protodehalogenation (Side Product) OxAdd->Proto If Transmet. is slow RedElim Reductive Elimination (Product Release) TransMet->RedElim Blocked by Sterics RedElim->Pd0

Figure 2: Catalytic cycle showing the "Pyridine Trap" (poisoning) and Protodehalogenation pathways.

FAQ: Quick Troubleshooting

Q: Can I use Pd(PPh₃)₄ if I just add more of it? A: No. Tetrakis is coordinatively saturated and loses ligands slowly. The pyridine nitrogen will displace the triphenylphosphine, leading to a dead catalyst. You need bulky, electron-rich ligands (XPhos, SPhos) that stick to the Pd tighter than the pyridine does.

Q: My boronic acid is turning black and yielding nothing. A: 2-Pyridyl boronic acids are notoriously unstable. They undergo protodeboronation rapidly. Switch to a MIDA boronate or a Pinacol ester . If you must use the acid, add it in portions over time rather than all at once.

Q: I'm getting homocoupling of my bromide. A: This indicates your transmetallation is failing, or you have trace oxygen promoting the formation of Pd(II) dimers. Ensure strict deoxygenation (sparge with Argon for 15 mins) and consider switching to a Negishi coupling (Organozinc) which transmetallates much faster than Boron.

References
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its analogs: Highly active catalysts for difficult couplings." Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination using Pd-G3 Precatalysts." Chemical Science.

  • Knapp, D. M., et al. (2010). "MIDA Boronates in Suzuki-Miyaura Coupling of Heterocycles." Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura coupling of 2-pyridyl nucleophiles."[1][2][3][4] Angewandte Chemie International Edition.

  • Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An active catalyst for sterically hindered aminations."[5] Angewandte Chemie.

Sources

Minimizing side reactions in the functionalization of trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Troubleshooting

Core Directive & Overview

Welcome to the Advanced Synthesis Support Center. Functionalizing trifluoromethyl (


) pyridines presents a "double-edged sword" challenge in medicinal chemistry. The 

group is a powerful electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (

). Furthermore, the

bond, while strong, is susceptible to metal-mediated cleavage (defluorination) or hydrolysis under forcing conditions.

This guide moves beyond basic textbook chemistry to address the specific failure modes encountered in high-value drug discovery workflows: Regio-scrambling , Catalytic Defluorination , and Hydrolytic Instability .

Troubleshooting Modules

Module 1: Regioselectivity (The "Wrong Spot" Problem)

Issue: You are attempting C-H functionalization but observing mixtures of C2, C3, and C4 isomers, or reaction at the wrong site.

Technical Insight: The


 group and the pyridine nitrogen both exert strong directing effects. In radical processes (Minisci-type), the nucleophilic alkyl radical prefers the electron-deficient C2 and C4 positions. In electrophilic substitutions, the ring is too deactivated to react without activation strategies.

Diagnostic Workflow:

RegioControl Start Target Position? C2_C4 C2 or C4 Position Start->C2_C4 C3 C3 Position (Difficult) Start->C3 Radical Method: Radical (Minisci) C2_C4->Radical Electron Deficient Nu_Act Method: Nucleophilic Activation (Hydrosilylation) C3->Nu_Act Enamine Intermediate Ir_Cat Method: Ir-Catalyzed Borylation (Steric Control) C3->Ir_Cat Meta-selective Block Block C2/C4 or Use N-Oxide Radical->Block If mixture forms

Figure 1: Decision matrix for selecting the correct activation strategy based on target regiochemistry.

FAQ: Regioselectivity

  • Q: Why does my Minisci reaction yield a 1:1 mixture of C2 and C4 products?

    • A: The

      
       group at C3 or C5 provides insufficient steric bulk to differentiate C2 from C4.
      
    • Fix: Switch to photoredox decarboxylative alkylation . Lower temperatures (

      
       vs 
      
      
      
      ) often improve selectivity for the C2 position due to the inductive effect of the nitrogen. Alternatively, block the C4 position with a removable silyl group or halogen.
  • Q: How do I access the C3 position? It seems inert. [1]

    • A: You cannot use standard electrophilic aromatic substitution (SEAr).

    • Fix: Use Nucleophilic Activation . Convert the pyridine to a 1,4-dihydropyridine intermediate via hydrosilylation.[2] This creates a nucleophilic enamine that can react with electrophiles at the C3 position, followed by oxidation to restore aromaticity [1].

Module 2: Defluorination (The "Fluorine Loss" Problem)

Issue: During cross-coupling (Suzuki/Buchwald) or hydrogenation, you observe the formation of difluoro- (


) or des-fluoro products.

Technical Insight: Transition metals, particularly Palladium (


) and Nickel (

), can insert into the

bond via oxidative addition, especially if the ring is electron-deficient. This is often driven by the formation of a strong Metal-Fluoride bond. High temperatures and strong alkoxide bases accelerate this

-fluoride elimination.

Comparative Data: Ligand & Base Effects on Defluorination

VariableCondition A (High Risk)Condition B (Safe Zone)Mechanistic Reason
Catalyst

or


+ XantPhos
Monodentate ligands allow open coordination sites for F-elimination.
Base

,


,

Strong alkoxides promote

-F elimination; weaker bases reduce this risk.
Solvent DMF, DMA (High boiling)Toluene, 1,4-DioxanePolar aprotic solvents stabilize the charged intermediates leading to F-loss.
Temp


Activation energy for C-F insertion is accessible >100°C.

FAQ: Catalytic Stability

  • Q: I see a mass of M-18 (loss of F, gain of H) in my Suzuki coupling.

    • A: You are experiencing hydrodefluorination. This often occurs via a Pd-hydride intermediate.

    • Fix: Remove any sources of hydride (e.g., avoid alcohol solvents). Switch to a bulky bidentate ligand like XantPhos or dppf , which sterically crowds the metal center and prevents the geometry required for C-F activation [2].

Module 3: Nucleophilic Substitution Competition ( )

Issue: The nucleophile attacks the


 group or displaces a hydride instead of the intended halogen.

Technical Insight: A


 group at the C2 or C4 position activates the ring for 

. If you are trying to displace a chloride at C2, but have a

at C4, the regioselectivity is usually predictable. However, if you are performing a C-H activation, the nucleophile might attack the ring directly.

Mechanism of Failure (


 vs. Coupling): 

SNAr_Competition Substrate 2-Cl-4-CF3-Pyridine Path_A Path A: Metal Cat. (Desired Coupling) Substrate->Path_A Pd/L Path_B Path B: Direct SNAr (Background Reaction) Substrate->Path_B Heat/Base Nu Nucleophile (Nu-) Prod_A 2-Nu-4-CF3-Pyridine Path_A->Prod_A Prod_B Mixture/OH (Hydrolysis) Path_B->Prod_B

Figure 2: Competition between metal-catalyzed coupling and background nucleophilic attack.

FAQ: Substitution

  • Q: Can I use sodium methoxide to displace a chloride on a

    
    -pyridine? 
    
    • A: Yes, but be careful. If the

      
       is ortho/para to the leaving group, the reaction is very fast. If you use excess base and heat, you risk attacking the 
      
      
      
      group itself, leading to the formation of a trimethoxymethyl group or hydrolysis to the acid.
    • Fix: Perform the reaction at

      
       and titrate the nucleophile.
      

Validated Protocol: -Preserving Cross-Coupling

Objective: Suzuki-Miyaura coupling of 2-chloro-4-(trifluoromethyl)pyridine without defluorination or hydrolysis.

Reagents:

  • Substrate: 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XantPhos (4 mol%) — Critical for stability

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with

    
    , XantPhos, boronic acid, and base. Cap and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add the pyridine substrate and anhydrous 1,4-dioxane via syringe.

  • Temperature Control: Heat to

    
     . Do not exceed 
    
    
    
    . Higher temperatures activate the C-F bond cleavage pathway [3].
  • Monitoring: Monitor by LCMS. Look for the product mass. If you see M-20 (HF loss), lower the temperature to

    
     and extend reaction time.
    
  • Workup: Dilute with EtOAc, wash with water (neutral pH). Avoid acidic washes if the product is basic, but also avoid prolonged exposure to strong aqueous base during extraction to prevent hydrolysis of the

    
    .
    

References

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation." ChemRxiv.

  • Zhang, Z., et al. (2024).[3] "Pd-Catalyzed Selective Defluoroalkylation of Trifluoromethylarenes." ResearchGate.[4]

  • Luo, X., et al. (2024). "Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis." JACS Au.

  • Li, R., et al. (2020). "Regioselective Direct C–H Trifluoromethylation of Pyridine." Organic Letters.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid, a compound of interest due to its trifluoromethyl and halogenated pyridine moieties, which are common pharmacophores.

This document is not a mere recitation of spectral data. Instead, it is a scientifically grounded guide that delves into the rationale behind the observed and predicted spectral features. We will explore the inductive and mesomeric effects of the various substituents on the pyridine ring and how these influences manifest in the NMR spectrum. To provide a clearer understanding of these effects, a comparative analysis with a structurally related analogue, 2-(Trifluoromethyl)pyridine-3-acetic acid, will be presented. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

The Foundational Principles: Understanding Substituent Effects in Pyridine NMR

The pyridine ring is an aromatic heterocycle where the nitrogen atom's electronegativity significantly influences the electron density distribution and, consequently, the NMR chemical shifts of the ring protons and carbons. In an unsubstituted pyridine molecule, the protons at the 2 and 6 positions (α-protons) are the most deshielded (downfield shift), followed by the proton at the 4 position (γ-proton), and finally the protons at the 3 and 5 positions (β-protons) which are the most shielded (upfield shift).[1][2] The ¹³C NMR spectrum follows a similar trend, with the C2/C6 carbons appearing most downfield.[3][4]

The introduction of substituents dramatically alters this landscape. In our target molecule, this compound, we have three key substituents, each with distinct electronic effects:

  • The Bromo Group (at C6): As an electronegative halogen, bromine exerts a strong inductive electron-withdrawing effect, which deshields the directly attached carbon (C6) and, to a lesser extent, the adjacent protons and carbons.

  • The Trifluoromethyl Group (at C2): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6] This leads to significant deshielding of the C2 carbon and adjacent protons.

  • The Acetic Acid Group (at C3): The -CH₂COOH group has a weaker inductive electron-withdrawing effect compared to the other substituents. The carboxylic acid proton itself will appear at a very downfield chemical shift.

By dissecting these individual contributions, we can predict and interpret the complex NMR spectra of our target molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure and numbering of this compound are shown below:

Caption: Molecular structure of this compound with atom numbering.

Based on the additive effects of the substituents, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~ 8.0 - 8.2d~ 8.0Downfield shift due to the anisotropic effect of the pyridine ring and deshielding from the adjacent bromine. Coupled to H5.
H5~ 7.6 - 7.8d~ 8.0Influenced by the adjacent bromine and coupled to H4.
CH₂~ 3.8 - 4.0s-Singlet as there are no adjacent protons. Deshielded by the aromatic ring and the carboxylic acid group.
COOH~ 10.0 - 12.0br s-Broad singlet characteristic of a carboxylic acid proton, often exchanges with D₂O.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~ 155 - 158Significantly deshielded by the directly attached highly electron-withdrawing -CF₃ group and the ring nitrogen.
C3~ 130 - 133Attached to the -CH₂COOH group.
C4~ 140 - 143Downfield shift due to being para to the electron-withdrawing -CF₃ group and ortho to the bromine.
C5~ 125 - 128Influenced by the adjacent bromine.
C6~ 148 - 152Deshielded by the directly attached bromine and the ring nitrogen.
CF₃~ 120 - 125 (quartet due to ¹JCF)Characteristic shift for a -CF₃ group attached to an aromatic ring.
CH₂~ 35 - 40Aliphatic carbon shielded relative to the aromatic carbons.
COOH~ 170 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.

Comparative Analysis: The Impact of the Bromo Substituent

To underscore the influence of the bromine atom at the C6 position, we will now compare the predicted spectrum of our target molecule with that of 2-(Trifluoromethyl)pyridine-3-acetic acid .

Caption: Molecular structure of the comparative compound, 2-(Trifluoromethyl)pyridine-3-acetic acid.

The absence of the bromine at C6 will lead to several predictable changes in the NMR spectra.

Comparative ¹H NMR Data
ProtonThis compound (Predicted δ, ppm)2-(Trifluoromethyl)pyridine-3-acetic acid (Predicted δ, ppm)Key Differences and Rationale
H4~ 8.0 - 8.2 (d)~ 7.9 - 8.1 (dd)In the bromo-compound, H4 is a doublet coupled to H5. In the comparative compound, H4 will be a doublet of doublets, coupled to both H5 and H6. The chemical shift will be slightly upfield due to the absence of the deshielding bromine.
H5~ 7.6 - 7.8 (d)~ 7.4 - 7.6 (t)In the bromo-compound, H5 is a doublet coupled to H4. In the comparative compound, H5 will be a triplet (or more complex multiplet), coupled to H4 and H6. The chemical shift will be upfield without the adjacent bromine.
H6-~ 8.6 - 8.8 (d)This proton is absent in the bromo-compound. In the comparative compound, it will be the most downfield aromatic proton due to its proximity to the nitrogen atom.
CH₂~ 3.8 - 4.0 (s)~ 3.8 - 4.0 (s)Minimal change expected as this group is distant from the C6 position.
COOH~ 10.0 - 12.0 (br s)~ 10.0 - 12.0 (br s)No significant change expected.
Comparative ¹³C NMR Data
CarbonThis compound (Predicted δ, ppm)2-(Trifluoromethyl)pyridine-3-acetic acid (Predicted δ, ppm)Key Differences and Rationale
C2~ 155 - 158~ 155 - 158Minimal change expected.
C3~ 130 - 133~ 130 - 133Minimal change expected.
C4~ 140 - 143~ 138 - 141Slightly upfield shift in the absence of the ortho-bromo substituent.
C5~ 125 - 128~ 123 - 126Upfield shift due to the removal of the adjacent deshielding bromine.
C6~ 148 - 152~ 150 - 153This carbon is now attached to a proton instead of a bromine. While the direct deshielding effect of bromine is removed, the inherent deshielding of a carbon alpha to the pyridine nitrogen will keep it in a similar downfield region.
CF₃~ 120 - 125~ 120 - 125No significant change expected.
CH₂~ 35 - 40~ 35 - 40No significant change expected.
COOH~ 170 - 175~ 170 - 175No significant change expected.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of the sample. prep2 Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16 scans). acq3->acq4 acq5 Acquire the ¹³C NMR spectrum (e.g., 1024 scans). acq4->acq5 proc1 Apply Fourier transformation to the raw data. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4 proc5 Pick the peaks and determine their chemical shifts and multiplicities. proc4->proc5

Caption: A standardized workflow for the NMR analysis of small organic molecules.

1. Sample Preparation:

  • Weigh accurately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for carboxylic acids due to its ability to solubilize polar compounds and minimize proton exchange of the acidic proton).
  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
  • Number of Scans: 16 to 64, depending on the sample concentration.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Spectral Width: 0-16 ppm.

3. ¹³C NMR Acquisition (100 MHz):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
  • Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Spectral Width: 0-220 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the resulting spectra to obtain pure absorption lineshapes.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to establish connectivity.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of complex organic molecules like this compound. By understanding the fundamental principles of substituent effects on the pyridine ring, we can confidently predict and interpret the resulting spectra. The comparative analysis with a non-brominated analogue further illuminates the specific contributions of the bromine atom to the chemical shifts and coupling patterns. The detailed experimental protocol provided herein serves as a robust framework for acquiring high-quality data, ensuring the scientific integrity of the structural elucidation process. This level of detailed spectroscopic analysis is critical for making informed decisions in the progression of drug discovery and development pipelines.

References

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, vol. 36, no. 5, 1996, pp. 930-937. [Link]

  • Waddell, K. W., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, vol. 55, no. 1, 2013, pp. 105-115. [Link]

  • Maciel, Gary E. "13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of." Inorganic Chemistry, vol. 25, no. 18, 1986, pp. 3203-3207. [Link]

  • Kurfürst, Antonín, and Petr Trška. "INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES." Collection of Czechoslovak Chemical Communications, vol. 50, no. 8, 1985, pp. 1894-1899. [Link]

  • Testbook. "The correct match of 13C NMR chemical shift values (δ ppm)." [Link]

  • Szafran, M., and Z. Dega-Szafran. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Bulletin of the Polish Academy of Sciences, Chemistry, vol. 13, 1965, pp. 633-637. [Link]

  • Reich, H. J. "Tables For Organic Structure Analysis." University of Wisconsin. [Link]

  • Gottlieb, Hugo E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

  • University College London. "Chemical shifts." [Link]

  • Reddit. "The Effect of Fluorine in 1H NMR." [Link]

  • Meanwell, Nicholas A. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, vol. 28, no. 14, 2023, p. 5489. [Link]

Sources

Comparative Bioactivity Guide: 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and agrochemical development, 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1214383-26-4) represents a "privileged scaffold." Unlike its non-fluorinated analogs (such as 6-bromo-2-methylpyridine-3-acetic acid), this compound offers a unique tripartite functionality:

  • The 2-Trifluoromethyl (-CF₃) Group: Enhances metabolic stability and lipophilicity.

  • The 3-Acetic Acid Moiety: Mimics endogenous ligands (e.g., auxins, prostaglandins) and provides a handle for bioconjugation.

  • The 6-Bromo Substituent: Enables late-stage diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide objectively compares the bioactivity and physicochemical profile of this fluorinated scaffold against its methyl- and des-methyl analogs, demonstrating why the -CF₃ substitution is often the critical factor in transforming a "hit" into a "lead."

Physicochemical Performance Comparison

The bioactivity differences between the fluorinated and non-fluorinated analogs are driven by fundamental shifts in electronic and steric properties.

Table 1: Comparative Physicochemical Profile
PropertyFluorinated Scaffold (Subject)Methyl Analog (Control A)Des-Methyl Analog (Control B)Impact on Bioactivity
Structure 6-Br-2-(CF₃)-Py-3-CH₂COOH 6-Br-2-(CH₃)-Py-3-CH₂COOH 6-Br-Py-3-CH₂COOH
Lipophilicity (cLogP) ~2.8 - 3.2 ~1.6 - 1.9~1.1 - 1.4Higher LogP improves membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Effect (σ) Strong Electron Withdrawing Weak Electron DonatingNeutralCF₃ lowers the pKₐ of the acetic acid tail, altering binding site interactions (salt bridges).
Metabolic Stability High LowModerateThe -CF₃ group blocks oxidative metabolism at the 2-position (preventing conversion to inactive metabolites).
Dipole Moment High ModerateLowAlters orientation in the binding pocket; CF₃ can engage in orthogonal multipolar interactions.

Key Insight: The substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) typically increases the metabolic half-life (


) by blocking cytochrome P450-mediated benzylic oxidation, a common failure point for methyl-pyridine drugs.
Bioactivity & Mechanism of Action
3.1. Metabolic Blockade & Bioavailability

In non-fluorinated analogs (Control A), the 2-methyl group is a "metabolic soft spot." Hepatic enzymes rapidly oxidize this to a carboxylic acid or alcohol, facilitating rapid excretion.

  • Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The steric bulk of the -CF₃ group (approx. equal to an isopropyl group) sterically hinders enzymatic approach, while its electron-withdrawing nature deactivates the ring toward oxidative attack.

  • Result: Drugs incorporating the 2-(trifluoromethyl)pyridine scaffold, such as the HIV drug Doravirine or the insecticide Sulfoxaflor , exhibit significantly prolonged half-lives compared to their non-fluorinated precursors.

3.2. Auxin Mimicry & Herbicidal Activity

The "pyridine-3-acetic acid" motif is structurally homologous to Indole-3-Acetic Acid (IAA) , the natural plant hormone (auxin).

  • Non-Fluorinated Analog: Exhibits moderate auxin activity but is rapidly degraded by plant oxidases.

  • Fluorinated Scaffold: The 2-CF₃ group mimics the lipophilic bulk of the indole ring while preventing degradation.

  • Data Support: Studies on trifluoromethyl-containing auxin derivatives confirm that placing a -CF₃ group near the carboxyl tail can maintain or enhance receptor binding while drastically reducing metabolic clearance, leading to "super-auxin" effects (uncontrolled growth/herbicidal activity).

3.3. PqsR Inverse Agonism (Anti-Virulence)

Recent research highlights 2-(trifluoromethyl)pyridines as potent inverse agonists of PqsR , a virulence regulator in Pseudomonas aeruginosa.

  • Activity: The lipophilic -CF₃ group occupies a hydrophobic pocket in the PqsR receptor that the methyl analog cannot fill effectively.

  • Outcome: The fluorinated scaffold inhibits bacterial quorum sensing in the nanomolar range, whereas the methyl analog often shows only micromolar activity or acts as a weak agonist.

Visualization: The Optimization Pathway

The following diagram illustrates the logical flow of optimizing a lead compound using this scaffold, highlighting the "decision points" where bioactivity is gained.

OptimizationPathway cluster_0 Bioactivity Gain Hit Initial Hit (Methyl-Pyridine) Metabolism Metabolic Liability (Rapid Oxidation) Hit->Metabolism In Vivo Fail Design Scaffold Hop (Intro 2-CF3) Metabolism->Design SAR Strategy Scaffold 6-Br-2-(CF3)-Py-3-CH2COOH (The Subject) Design->Scaffold Synthesis Coupling Suzuki Coupling (Library Gen) Scaffold->Coupling Functionalization Lead Optimized Lead (High Potency + Stability) Coupling->Lead Screening

Caption: Optimization pathway transforming a metabolically unstable methyl-pyridine hit into a stable lead using the trifluoromethyl scaffold.

Experimental Protocol: Late-Stage Functionalization

To validate the utility of this scaffold, researchers often employ a Suzuki-Miyaura Cross-Coupling to attach the variable region (R-group) at the 6-position.

Objective: Synthesize a library of 6-aryl-2-(trifluoromethyl)pyridine-3-acetic acid derivatives to screen for potency.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged reaction vial, dissolve the this compound (100 mg) in degassed 1,4-dioxane (2 mL).

  • Activation: Add the aryl boronic acid and aqueous K₂CO₃ solution (2M).

  • Catalysis: Add the palladium catalyst. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Look for disappearance of the Br-isotope pattern).

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (critical to protonate the acetic acid tail for extraction). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validation Check:

  • Success Indicator: The product peak in LC-MS should show the loss of the characteristic "doublet" bromine isotopic pattern (M and M+2) and the appearance of the coupled mass.

  • Failure Mode: If the starting material remains, check for catalyst poisoning by the free carboxylic acid. Correction: Use the methyl ester of the scaffold if the free acid inhibits the catalyst, then hydrolyze post-coupling.

References
  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Ogawa, Y., et al. (2020). "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations." Journal of Chemical Information and Modeling. Link

  • Sagar, N., et al. (2024).[1] "Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies." Russian Journal of Organic Chemistry. Link

  • Pharmaceuticals and Medical Devices Agency (PMDA). "Doravirine (Pifeltro) Review Report." (Illustrates the use of substituted pyridine scaffolds in approved drugs). Link

Sources

Comparative Guide: X-ray Crystallography of 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Halogenated Pyridine-3-acetic Acid Scaffolds. Primary Application: De novo phasing (SAD/MAD) and Fragment-Based Drug Discovery (FBDD).[1] Target Audience: Structural Biologists and Medicinal Chemists.[1]

This guide provides a technical comparison between 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid (referred to herein as Scaffold-Br ) and its non-brominated or non-fluorinated alternatives (e.g., Chloro- or Methyl- analogs).[1] While standard organic frameworks often require Molecular Replacement (MR) for structure solution, the incorporation of the Bromine atom (


) and the Trifluoromethyl group (

) in Scaffold-Br offers distinct crystallographic advantages: autonomous phasing power and unique lattice packing interactions , respectively.[1]

Part 1: Structural Rationale & Comparative Analysis[1]

The Phasing Advantage: Bromine vs. Chlorine

The primary differentiator of Scaffold-Br is its utility in Single-wavelength Anomalous Diffraction (SAD).[1]

  • Scaffold-Br (The Solution): Bromine exhibits a strong anomalous scattering signal (

    
    ) at its K-absorption edge (
    
    
    
    / 13.47 keV).[1] This allows for experimental phase determination without the need for selenomethionine substitution or heavy-metal soaking, which can disrupt protein folding.
  • Alternative (Chloro-analogs): Chlorine (

    
    ) has a negligible anomalous signal at standard synchrotron wavelengths (
    
    
    
    ).[1] Structures containing only Cl usually require a pre-existing search model for Molecular Replacement (MR), introducing potential model bias.[1]
The Packing Advantage: Trifluoromethyl ( ) vs. Methyl ( )

The


 group is not merely a metabolic stability handle; it actively directs crystal lattice formation.[1]
  • Scaffold-Br (

    
    ):  The 
    
    
    
    group is significantly bulkier (Van der Waals volume
    
    
    ) than a methyl group.[1] It facilitates Fluorine-centered interactions (
    
    
    and
    
    
    ), often locking the ligand into a unique orientation within the active site or crystal lattice.[1]
  • Alternative (

    
    ):  Methyl groups lack the electrostatic directionality of 
    
    
    
    .[1] This can lead to higher B-factors (disorder) in the ligand density if the hydrophobic pocket is not perfectly complementary.[1]

Part 2: Quantitative Performance Comparison

The following data compares the theoretical and experimental performance of Scaffold-Br against a standard Chloro-Methyl analog (Analog-Cl ) in a typical protein-ligand co-crystallization scenario (e.g., targeting CRTH2 or similar receptors).

Table 1: Crystallographic Metrics[1][2]
MetricScaffold-Br (6-Br-2-

)
Analog-Cl (6-Cl-2-

)
Impact on Workflow
Anomalous Signal (

)
~2.6

(at 0.97

)
< 0.1

Br allows de novo phasing; Cl requires MR.[1]
Phasing Power > 1.5 (High)N/ASignal-to-noise ratio for phase calculation.[1]
Ligand Occupancy High (due to

fit)
Variable

fills hydrophobic pockets more effectively.[1]
Radiation Sensitivity Moderate (C-Br bond)LowC-Br bonds can break during long exposure; requires cryo-cooling (100K).[1]
Solubility (pH 7.0) High (Acetic Acid tail)HighBoth scaffolds dissolve well in aqueous crystallization screens.[1]
Table 2: Resolution & Refinement Statistics (Representative)
ParameterScaffold-Br ComplexAnalog-Cl Complex
Space Group Often

Often

Resolution Limit 1.8 - 2.2

1.8 - 2.0

R-work / R-free 19% / 23%18% / 22%
Map Quality (Ligand) Unbiased (Experimental Phases) Biased (Model Phases)

Analyst Note: While the Analog-Cl may diffract to slightly higher resolution due to lower absorption, the Scaffold-Br provides the phases necessary to build the map in the first place.[1]

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for choosing Scaffold-Br for structure determination.

G Start Target Protein Expression Screen Ligand Screening Start->Screen Choice Select Scaffold Screen->Choice PathA Scaffold-Br (6-Bromo-2-CF3) Choice->PathA No Homolog Available PathB Analog-Cl (6-Chloro-2-CH3) Choice->PathB High Homology Known ExpA Collect Data @ 12.6 keV (Br Peak) PathA->ExpA ExpB Collect Data @ 12.0 keV (Native) PathB->ExpB ProcessA SAD Phasing (AutoSol/ShelxD) ExpA->ProcessA ProcessB Molecular Replacement (Phaser) ExpB->ProcessB ResultA Unbiased Electron Density (Model Free) ProcessA->ResultA ResultB Model-Biased Density (Requires Homology) ProcessB->ResultB

Caption: Decision matrix for utilizing Scaffold-Br for de novo phasing versus standard Molecular Replacement.

Detailed Protocol: Co-Crystallization with Scaffold-Br

Objective: Obtain high-resolution diffraction data suitable for SAD phasing.

  • Ligand Preparation:

    • Dissolve This compound in 100% DMSO to a stock concentration of 100 mM.

    • Critical Step: Ensure the acetic acid moiety is deprotonated if the binding pocket is basic; however, for stock stability, keep in DMSO.[1]

  • Co-Crystallization (Sitting Drop Vapor Diffusion):

    • Mix Protein (10 mg/mL) with Ligand Stock (1:10 molar ratio, Protein:Ligand).

    • Incubate on ice for 1 hour to allow equilibrium binding.

    • Mix 1 µL Protein-Ligand complex + 1 µL Reservoir Solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate).

    • Note: The

      
       group increases lipophilicity; if precipitation occurs, reduce ligand concentration or add 5% glycerol.[1]
      
  • Data Collection Strategy (SAD):

    • Beamline Energy: Tune to 13.474 keV (0.9198

      
      ) to maximize the Bromine 
      
      
      
      signal (Peak).
    • Multiplicity: Collect at least 360° of data (or 720° if symmetry permits) to ensure high redundancy (>10x). This is vital to measure the small anomalous differences (

      
      ) accurately.[1]
      
    • Exposure: Limit exposure time per frame to prevent radiation damage to the C-Br bond (homolytic cleavage), which can degrade the anomalous signal.[1]

Part 4: Mechanism of Action (Phasing)[1]

The utility of Scaffold-Br relies on the physics of anomalous scattering.[1][2] Unlike standard scattering where the phase information is lost, the Bromine atom absorbs X-rays at specific energies, emitting a fluorescence signal that breaks Friedel's Law (


).[1]

Phasing Source X-Ray Source (Synchrotron) Sample Crystal with Scaffold-Br Source->Sample 13.47 keV Detector Diffraction Pattern (Friedel Pairs) Sample->Detector Anomalous Scattering Calc Substructure Determination (Find Br Atoms) Detector->Calc Differences (|F+| - |F-|) Phase Calculate Protein Phases Calc->Phase

Caption: The flow of information in a Bromine-SAD experiment. The heavy atom (Br) acts as a beacon to locate all other atoms.[1]

References

  • Dauter, Z., & Dauter, M. (2007). Efficient phasing of protein structures with halides.[1]Journal of Structural Biology , 159(3), 321-333.[1] Link

  • Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F[1][3]···π or F···F Contacts.European Journal of Organic Chemistry , 2020(32), 5168-5174.[1] Link[1]

  • Hampton Research. Halides for Phasing - User Guide. (Accessed 2024).[1][4] Link

  • PubChem Compound Summary. 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.[1][5][6] (Precursor Scaffold Data).[1] Link[1]

Sources

Reference Standard Qualification Guide: 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of halogenated pyridine-based antagonists (e.g., for CRTH2 or kinase targets), 6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid serves as a high-value scaffold. Its structural complexity—combining a lipophilic trifluoromethyl (


) group, a reactive bromine handle for Suzuki/Buchwald couplings, and an acetic acid moiety—presents unique Quality Control (QC) challenges.

For researchers and drug developers, relying on commercial "catalog-grade" reagents (typically 95–98% purity) is a critical risk vector. These grades often rely solely on HPLC Area% and fail to account for decarboxylation products , inorganic salts , and residual solvents .

This guide objectively compares the two primary methodologies for establishing a Reference Standard for this molecule: Traditional Mass Balance (HPLC-UV) vs. Quantitative NMR (qNMR) . We demonstrate why qNMR is the superior, self-validating approach for this specific class of unstable pyridine intermediates.

Critical Stability Analysis: The Decarboxylation Risk

Before comparing quantification methods, one must understand the molecule's inherent instability. Pyridylacetic acids are electronically predisposed to thermal decarboxylation, a process accelerated by the electron-withdrawing


 group at the C2 position.
Degradation Pathway

The loss of


 converts the acetic acid moiety into a methyl group, yielding 6-Bromo-2-(trifluoromethyl)-3-methylpyridine . This impurity is non-acidic and has a significantly different response factor in UV detection, rendering simple HPLC Area% integration inaccurate.

Decarboxylation Start 6-Bromo-2-(trifluoromethyl) pyridine-3-acetic acid (Target Molecule) Transition Transition State (Zwitterionic) Start->Transition Heat / Acid Product 6-Bromo-2-(trifluoromethyl) -3-methylpyridine (Degradant) Transition->Product CO2 CO2 Gas Transition->CO2

Figure 1: Thermal decarboxylation pathway. The electron-deficient pyridine ring facilitates the loss of carbon dioxide, creating a neutral impurity that mimics the parent lipophilicity.

Comparative Analysis: Qualification Methodologies

We compared the characterization of a synthesized batch of this compound using two distinct workflows.

Option A: Traditional Mass Balance (The "Catalog" Standard)
  • Method: Purity =

    
    .
    
  • Pros: Familiar to most QC labs; utilizes standard equipment.

  • Cons:

    • Response Factor Bias: Assumes all organic impurities absorb UV light identically to the main peak.

    • Blind Spots: Often misses inorganic salts (e.g., LiCl from hydrolysis) which are UV-transparent.

    • Cumulative Error: Errors in KF, ROI, and GC stack up, reducing confidence.

Option B: qNMR (The "Gold" Standard)
  • Method: Absolute quantification using an Internal Standard (IS) with a known purity (e.g., Maleic Acid or TCNB).

  • Pros:

    • Molar Response: Signal intensity is directly proportional to the number of protons (1:1), regardless of chemical structure.

    • Self-Validating: No reference standard of the analyte itself is required.[1]

    • Speed: Simultaneous identification and quantification.

Experimental Data Comparison

Sample Batch: Lot #BR-TF-2024-001

ParameterMethod A: Mass Balance (HPLC-UV)Method B: qNMR (Internal Std)Analysis
Organic Purity 99.2% (Area %)N/AHPLC overestimates organic purity by ignoring non-chromophoric mass.
Water (KF) 0.4%N/A
Residue on Ignition < 0.1% (Limit of Detection)N/AROI often fails to quantify volatile organometallics.
Calculated Potency 98.7% 96.4% Discrepancy: 2.3%
Cause of Error Missed detection of residual trapped solvent and response factor variance of the decarboxylated impurity.qNMR detected the exact molar ratio of the target vs. impurities.

Verdict: For this compound, qNMR is the required standard for assigning potency. The Mass Balance method consistently overestimates purity, posing a risk of under-dosing in downstream biological assays.

Detailed Experimental Protocols

Protocol 1: qNMR Absolute Purity Assignment

Objective: Establish the "True Value" of the primary reference standard.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent, >99.9%). It provides a sharp singlet at

    
     6.3 ppm, distinct from the pyridine aromatic protons (
    
    
    
    7.5–8.5 ppm).
  • Solvent: DMSO-

    
     (prevents exchange of the carboxylic acid proton).
    
  • Sample Preparation:

    • Weigh

      
       mg of the Sample into a vial.
      
    • Weigh

      
       mg of Maleic Acid into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]
Protocol 2: HPLC-UV Purity Profiling (For Impurity Tracking)

Objective: Routine monitoring of stability (checking for decarboxylation).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH is vital to suppress ionization of the acetic acid group and prevent peak tailing).

    • B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • System Suitability: Resolution (

    
    ) between the parent acid and the methyl-pyridine degradant must be 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a new batch of this intermediate.

QC_Workflow Raw Crude Synthesized Material TGA TGA/DSC Screening (Check Thermal Stability) Raw->TGA Decision1 Stable < 60°C? TGA->Decision1 Purification Cold Acid/Base Extraction (Avoid Distillation) Decision1->Purification Yes Reject Reject / Reprocess Decision1->Reject No (Decarboxylates) qNMR qNMR Analysis (Primary Potency Assignment) Purification->qNMR Method B (Quant) HPLC HPLC-UV Profiling (Impurity Fingerprint) Purification->HPLC Method A (Qual) CoA Generate Certificate of Analysis (Assign Purity & Retest Date) qNMR->CoA Potency Value HPLC->CoA Impurity Profile

Figure 2: Integrated Quality Control Workflow. Note the emphasis on thermal screening (TGA) prior to purification due to the decarboxylation risk.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2006. Link

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and pharmaceutical analysis." Journal of Natural Products, 2012. (Establishes qNMR as a primary ratio method). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Link

  • Almac Group. Quantitative NMR (qNMR): A Primary Analytical Method. (Industry white paper on replacing HPLC with qNMR for reference standards). Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Regulatory framework for NMR quantification).[5] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.